![molecular formula C17H16N6O B2831638 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034238-40-7](/img/structure/B2831638.png)
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core linked to an imidazo[1,2-b]pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The quinoxaline moiety is then introduced via a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Inhibition of HsPim-1 Kinase
Research indicates that derivatives of quinoxaline can effectively inhibit HsPim-1 kinase, a target implicated in cancer cell proliferation. One study reported an IC50 value as low as 74 nM for this inhibition, highlighting the compound's potential as a therapeutic agent against cancers driven by this kinase .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide on various cancer cell lines. For example, human chronic myeloid leukemia (CML) cell lines exhibited effective concentrations (EC50) ranging from 38.9 μM to 177.5 μM, indicating its potential as an anticancer drug .
Other Therapeutic Applications
Beyond its anticancer properties, this compound has been investigated for other potential therapeutic applications:
Antimicrobial Activity
Preliminary studies suggest that compounds containing the imidazo[1,2-b]pyrazole structure exhibit antimicrobial properties. This makes them candidates for further exploration in treating infections caused by resistant bacterial strains .
Neuroprotective Effects
Research into neuroprotective effects has also been initiated, with some studies indicating that similar compounds may protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases .
Summary of Biological Activities
Case Study: Anticancer Research
A recent study conducted on the effects of this compound on human chronic myeloid leukemia cells demonstrated significant cytotoxicity. The researchers treated CML cell lines with varying concentrations of the compound and observed a dose-dependent response leading to increased apoptosis rates compared to control groups.
Experimental Setup
- Cell Lines Used : Human chronic myeloid leukemia (CML).
- Treatment Duration : 48 hours.
- Outcome Measures : Cell viability assays and apoptosis markers.
The results indicated that higher concentrations resulted in significantly lower cell viability and increased markers of apoptosis, suggesting a promising avenue for further development in cancer therapeutics.
Wirkmechanismus
The mechanism of action of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core and exhibit similar biological activities.
Quinoxaline derivatives: Compounds with a quinoxaline core are known for their antimicrobial and anticancer properties.
Uniqueness
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is unique due to the combination of the imidazo[1,2-b]pyrazole and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biologische Aktivität
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo[1,2-b]pyrazole moiety with a quinoxaline core. The molecular formula for this compound is C17H16N6O, which includes nitrogen, carbon, hydrogen, and oxygen atoms. Its IUPAC name is N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]quinoxaline-6-carboxamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyrazole component is known for its ability to inhibit specific enzyme activities, potentially affecting cellular pathways involved in cancer progression and other diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Inhibition of HsPim-1 Kinase : Research has shown that derivatives of quinoxaline can inhibit the HsPim-1 kinase with an IC50 value as low as 74 nM. This suggests a strong potential for targeting this kinase in cancer therapy .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies on human chronic myeloid leukemia (CML) cell lines demonstrated significant cytotoxic effects, with effective concentrations (EC50) ranging from 38.9 μM to 177.5 μM .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibit promising antimicrobial activities against pathogens like Staphylococcus aureus. For example, some pyrazole derivatives showed MIC values between 0.22 to 0.25 μg/mL .
Case Studies and Research Findings
A summary of key studies related to the biological activity of this compound is provided below:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Imidazo[1,2-b]pyrazole Core : This involves cyclization reactions under acidic or basic conditions.
- Coupling Reaction : The quinoxaline moiety is introduced via coupling reactions often facilitated by palladium catalysts.
- Final Carboxamide Formation : The carboxamide group is formed through standard amide coupling methods.
Eigenschaften
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-12-10-16-22(8-9-23(16)21-12)7-6-20-17(24)13-2-3-14-15(11-13)19-5-4-18-14/h2-5,8-11H,6-7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPOILVXQOTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.